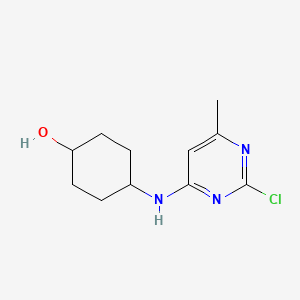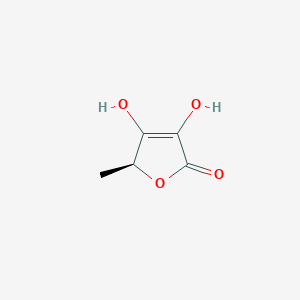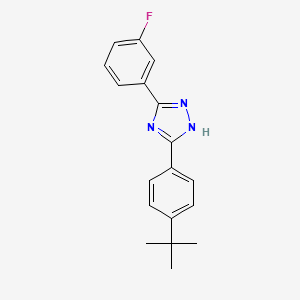
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as sodium azide to form the triazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the tert-butyl and fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
- 3-(4-Ethylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
- 3-(4-Isopropylphenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole
Uniqueness
3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The fluorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H18FN3 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
5-(4-tert-butylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3/c1-18(2,3)14-9-7-12(8-10-14)16-20-17(22-21-16)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H,20,21,22) |
Clave InChI |
ASEQPUOIVWLZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


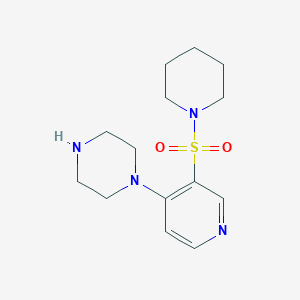
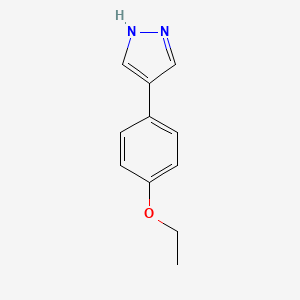

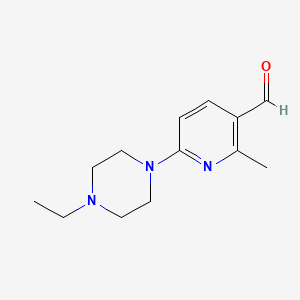
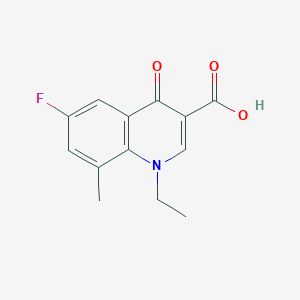
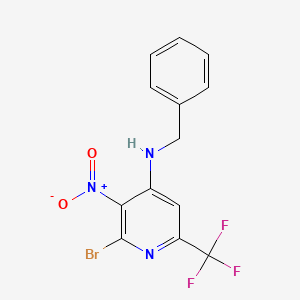

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)

